molecular formula C23H27N3O4S B11609927 Prop-2-en-1-yl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11609927
M. Wt: 441.5 g/mol
InChI Key: LWOOODNNKAWLKJ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiol-ene reaction, where a thiol reacts with an alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules are of interest for developing new drugs and therapeutic agents.

Medicine

In medicine, the compound is explored for its potential pharmacological properties. It may act as a lead compound for developing new medications targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar pharmacological properties.

    Nicardipine: A dihydropyridine used for its vasodilatory effects.

Uniqueness

Prop-2-en-1-yl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H27N3O4S/c1-3-11-30-23(28)20-15(2)25-22(17(13-24)21(20)18-10-7-12-29-18)31-14-19(27)26-16-8-5-4-6-9-16/h3,7,10,12,16,21,25H,1,4-6,8-9,11,14H2,2H3,(H,26,27)

InChI Key

LWOOODNNKAWLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2CCCCC2)C#N)C3=CC=CO3)C(=O)OCC=C

Origin of Product

United States

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